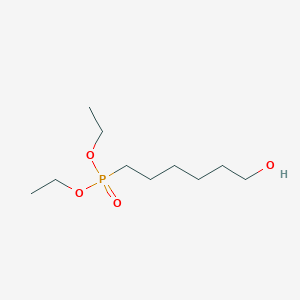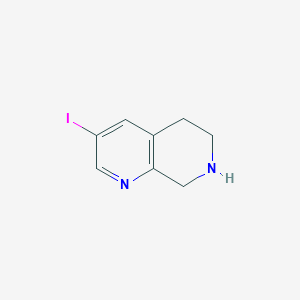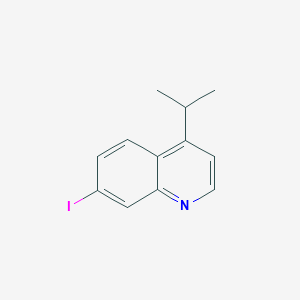
7-Iodo-4-isopropylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-4-isopropylquinoline: is a quinoline derivative characterized by the presence of an iodine atom at the 7th position and an isopropyl group at the 4th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-isopropylquinoline can be achieved through various methods. One common approach involves the iodination of 4-isopropylquinoline. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-4-isopropylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under high pressure.
Major Products Formed:
Substitution Reactions: Formation of 7-substituted-4-isopropylquinoline derivatives.
Oxidation Reactions: Formation of 4-isopropylquinoline ketones or alcohols.
Reduction Reactions: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: 7-Iodo-4-isopropylquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be functionalized to introduce different substituents on the quinoline ring.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown promising activity against various bacterial and fungal strains.
Medicine: The compound is explored for its potential therapeutic applications. Quinoline derivatives, including this compound, are investigated for their role as antimalarial, antiviral, and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and agrochemicals. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 7-Iodo-4-isopropylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
4-Iodoquinoline: Similar structure but lacks the isopropyl group.
7-Bromo-4-isopropylquinoline: Similar structure but with a bromine atom instead of iodine.
4-Isopropylquinoline: Lacks the iodine atom at the 7th position.
Uniqueness: 7-Iodo-4-isopropylquinoline is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
Molecular Formula |
C12H12IN |
|---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
7-iodo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12IN/c1-8(2)10-5-6-14-12-7-9(13)3-4-11(10)12/h3-8H,1-2H3 |
InChI Key |
UOCAWLORRSUDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC(=CC2=NC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)
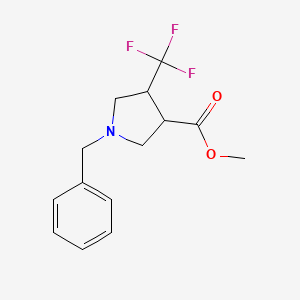
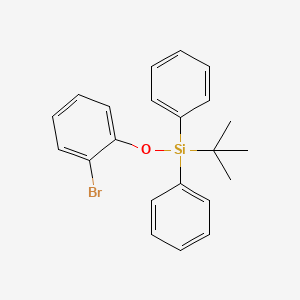
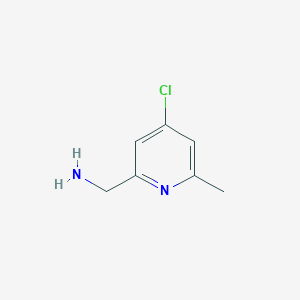
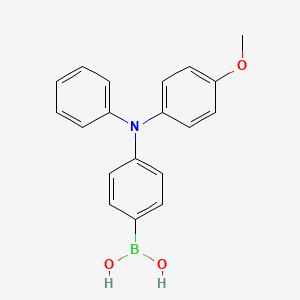
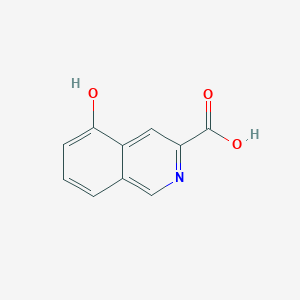

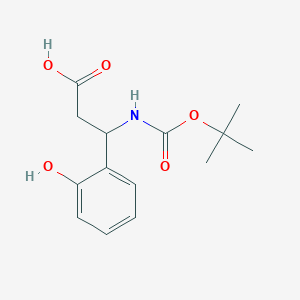
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
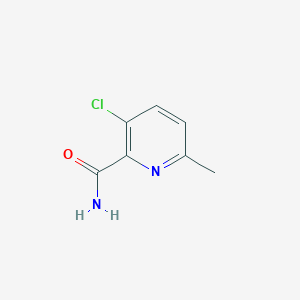
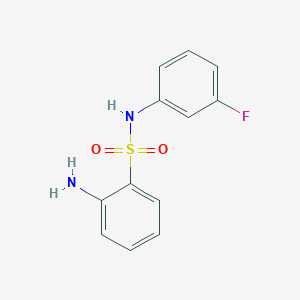
![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
